molecular formula C19H15NO B11743422 (3-(9H-Carbazol-9-yl)phenyl)methanol

(3-(9H-Carbazol-9-yl)phenyl)methanol

Cat. No.: B11743422
M. Wt: 273.3 g/mol
InChI Key: RIBDGOULYPSHFQ-UHFFFAOYSA-N
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Description

(3-(9H-Carbazol-9-yl)phenyl)methanol is an organic compound that features a carbazole moiety attached to a phenyl group, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(9H-Carbazol-9-yl)phenyl)methanol typically involves the reaction of 9H-carbazole with a suitable phenyl derivative under specific conditions. One common method includes the use of a Grignard reagent, where 9H-carbazole is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3-(9H-Carbazol-9-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: The major products include (3-(9H-Carbazol-9-yl)phenyl)aldehyde and (3-(9H-Carbazol-9-yl)phenyl)carboxylic acid.

    Reduction: The major products depend on the specific reduction pathway but can include various hydrogenated derivatives.

    Substitution: The products vary based on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

(3-(9H-Carbazol-9-yl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(9H-Carbazol-9-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. In electronic applications, the compound acts as a charge transport material, facilitating the movement of electrons or holes within a device. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(9H-Carbazol-9-yl)phenyl)methanol is unique due to its specific structural arrangement, which combines the electronic properties of carbazole with the reactivity of the methanol group. This makes it a versatile compound for various applications, particularly in the field of organic electronics and materials science.

Properties

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

(3-carbazol-9-ylphenyl)methanol

InChI

InChI=1S/C19H15NO/c21-13-14-6-5-7-15(12-14)20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,21H,13H2

InChI Key

RIBDGOULYPSHFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)CO

Origin of Product

United States

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